molecular formula C8H8ClFO B2724058 2-Chloro-4-fluoro-5-methylbenzyl alcohol CAS No. 1536543-76-6

2-Chloro-4-fluoro-5-methylbenzyl alcohol

Cat. No.: B2724058
CAS No.: 1536543-76-6
M. Wt: 174.6
InChI Key: NAGXSVRJVFABPA-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methylbenzyl alcohol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-methylbenzyl alcohol typically involves the reaction of 2-chloro-4-fluoro-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-methylbenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: 2-Chloro-4-fluoro-5-methylbenzaldehyde or 2-chloro-4-fluoro-5-methylbenzoic acid.

    Reduction: 2-Chloro-4-fluoro-5-methylphenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-fluoro-5-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzyl alcohol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-fluoro-4-methylphenyl)(furan-2-yl)methanol
  • 2-Chloro-4-fluoro-5-methylbenzaldehyde
  • 2-Chloro-4-fluoro-5-methylbenzoic acid

Uniqueness

2-Chloro-4-fluoro-5-methylbenzyl alcohol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired, such as in the synthesis of pharmaceuticals or specialty chemicals.

Properties

IUPAC Name

(2-chloro-4-fluoro-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGXSVRJVFABPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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